molecular formula C11H13ClN2O2 B1488701 4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one CAS No. 2090613-00-4

4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one

Cat. No.: B1488701
CAS No.: 2090613-00-4
M. Wt: 240.68 g/mol
InChI Key: BMMAZVHNVCMKOM-UHFFFAOYSA-N
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Description

4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one is a useful research compound. Its molecular formula is C11H13ClN2O2 and its molecular weight is 240.68 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their function and potentially altering cellular responses .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the growth of certain bacterial cells by disrupting their metabolic processes . Furthermore, this compound can modulate gene expression, leading to changes in protein synthesis and cellular behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their function. For instance, it can inhibit bacterial enzymes by binding to their active sites, preventing substrate binding and subsequent enzymatic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its biological activity over extended periods . Its degradation products may also exhibit biological activity, contributing to its overall effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antibacterial activity, without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can inhibit specific metabolic enzymes, leading to the accumulation of certain metabolites and altering cellular metabolism . These interactions are crucial for understanding its overall biochemical effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. It interacts with transporters and binding proteins, influencing its localization and accumulation . These interactions determine the compound’s bioavailability and efficacy in different cellular contexts .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution helps elucidate its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

4-(2-aminoethyl)-7-chloro-5H-1,4-benzoxazepin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c12-9-1-2-10-8(5-9)6-14(4-3-13)11(15)7-16-10/h1-2,5H,3-4,6-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMAZVHNVCMKOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one
Reactant of Route 2
4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one
Reactant of Route 3
4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one
Reactant of Route 4
Reactant of Route 4
4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one
Reactant of Route 5
4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one
Reactant of Route 6
4-(2-aminoethyl)-7-chloro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.